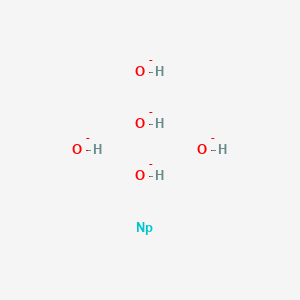
Neptunium;pentahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neptunium pentahydroxide is a chemical compound containing neptunium, a radioactive actinide element. Neptunium is known for its multiple oxidation states and its role in nuclear science research. Neptunium pentahydroxide, specifically, is a compound where neptunium is bonded with hydroxide ions, forming a pentahydroxide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neptunium pentahydroxide can be synthesized through the reaction of neptunium compounds with hydroxide ions under controlled conditions. The reaction typically involves dissolving neptunium in an acidic solution and then gradually adding a hydroxide source to precipitate the pentahydroxide compound.
Industrial Production Methods: Industrial production of neptunium pentahydroxide is generally conducted in specialized facilities equipped to handle radioactive materials. The process involves the careful control of reaction conditions to ensure the safe and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Neptunium pentahydroxide undergoes various chemical reactions, including oxidation, reduction, and complexation. The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in reactions with neptunium pentahydroxide include nitric acid, hydrochloric acid, and various reducing or oxidizing agents. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed: The major products formed from reactions involving neptunium pentahydroxide depend on the specific reaction conditions. For example, in redox reactions, neptunium can form different oxidation states, leading to the formation of various neptunium oxides and hydroxides.
Scientific Research Applications
Neptunium pentahydroxide has several scientific research applications, particularly in the fields of nuclear chemistry and environmental science. It is used to study the behavior of actinides in different chemical environments, which is crucial for nuclear waste management and environmental remediation efforts. Additionally, the compound’s unique properties make it valuable for research in radiochemistry and the development of advanced nuclear materials.
Mechanism of Action
The mechanism of action of neptunium pentahydroxide involves its ability to undergo redox reactions and form stable complexes with various ligands. The compound’s molecular targets include other actinides and transition metals, and its pathways involve complexation and electron transfer processes. These mechanisms are essential for understanding the compound’s behavior in different chemical and environmental contexts.
Comparison with Similar Compounds
- Neptunium trihydroxide
- Neptunium tetrahydroxide
- Neptunium hexahydroxide
Comparison: Neptunium pentahydroxide is unique due to its specific hydroxide coordination and its stability in various oxidation states. Compared to neptunium trihydroxide and tetrahydroxide, the pentahydroxide form exhibits different chemical reactivity and stability, making it particularly useful for certain applications in nuclear chemistry and environmental science.
Properties
CAS No. |
55072-49-6 |
|---|---|
Molecular Formula |
H5NpO5-5 |
Molecular Weight |
322.09 g/mol |
IUPAC Name |
neptunium;pentahydroxide |
InChI |
InChI=1S/Np.5H2O/h;5*1H2/p-5 |
InChI Key |
SZURARHNXSJGGV-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


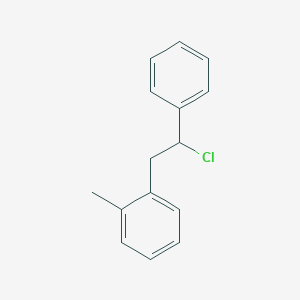
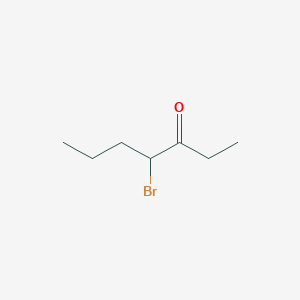
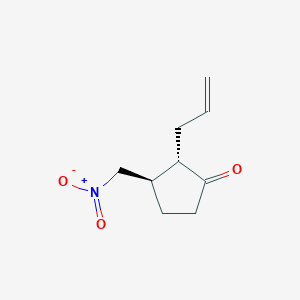
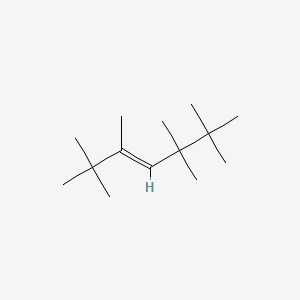
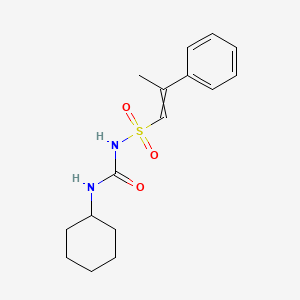
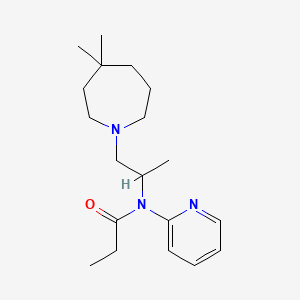
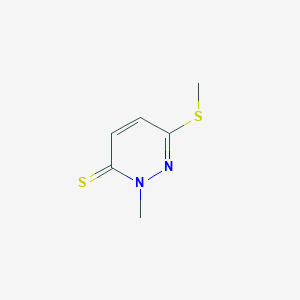
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)
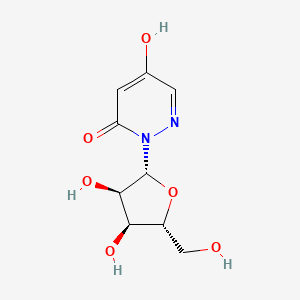

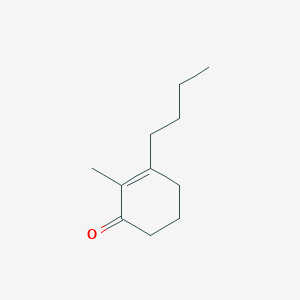
![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
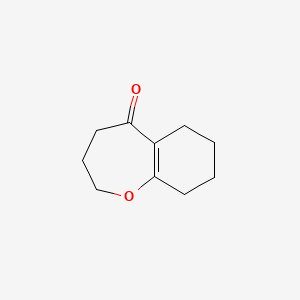
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
